molecular formula C13H19NO B2601217 4-(2-Phenylethyl)-1,4-oxazepane CAS No. 2320221-21-2

4-(2-Phenylethyl)-1,4-oxazepane

Cat. No.: B2601217
CAS No.: 2320221-21-2
M. Wt: 205.301
InChI Key: ZQSSGGVCOAEKRI-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)-1,4-oxazepane is a chemical compound featuring a seven-membered 1,4-oxazepane ring, which incorporates both oxygen and nitrogen heteroatoms, substituted at the 4-position with a 2-phenylethyl group. This structure classifies it as a valuable nitrogen- and oxygen-containing heterocyclic building block in medicinal chemistry and drug discovery research. The 1,4-oxazepane scaffold is recognized as a privileged structure in pharmaceutical development, serving as a core template in the synthesis of biologically active molecules . For instance, similar 1,4-oxazepane derivatives have been developed as potent inhibitors of enzymes like dipeptidyl peptidase 1 (DPP1) . The specific substitution pattern of this compound makes it a versatile intermediate for constructing compound libraries. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) by performing synthetic modifications on the nitrogen atom of the oxazepane ring or on the phenyl ring of the phenethyl side chain. Its primary research value lies in its application as a synthetic intermediate for the discovery and optimization of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-(2-phenylethyl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSSGGVCOAEKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylethylamine with an appropriate diol under acidic conditions to form the oxazepane ring. Another approach involves the use of amino alcohols, which undergo cyclization in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as rhodium or iridium complexes can be employed to facilitate the cyclization process. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethyl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.

    Reduction: Reduction reactions can yield secondary amines or alcohols, depending on the conditions.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted oxazepanes, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a ligand for various biological receptors, making it a candidate for drug development.

    Medicine: Research has explored its use as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to certain biological targets, while the oxazepane ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,4-oxazepane derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations:
  • Substituent Bulk and Flexibility : The phenylethyl group in 4-(2-Phenylethyl)-1,4-oxazepane offers greater conformational flexibility compared to rigid phenyl or chlorophenyl substituents. This flexibility may enhance binding to hydrophobic pockets in biological targets .
  • Electron-Withdrawing Groups : Chlorophenyl derivatives (e.g., 2-(2-chlorophenyl)-1,4-oxazepane) exhibit improved stability, likely due to halogen-mediated interactions .
  • Heterocyclic Extensions : Compounds like 4-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane demonstrate the incorporation of heterocycles, which can target specific enzymes (e.g., viral proteases) .

Biological Activity

4-(2-Phenylethyl)-1,4-oxazepane is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered ring containing an oxygen atom and nitrogen atom, contributing to its unique chemical reactivity. The presence of the phenethyl group enhances its lipophilicity, which is often correlated with biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Antidepressant Effects
Studies have shown that compounds similar to 1,4-oxazepanes can act as monoamine reuptake inhibitors. These compounds have been explored for their potential in treating depression and anxiety disorders. The mechanism typically involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

2. Neuroprotective Properties
Preliminary studies suggest that derivatives of oxazepanes may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal tissues. For instance, compounds in this class have been shown to upregulate neuroprotective factors while downregulating pro-apoptotic signals .

3. Anti-inflammatory Activity
Certain oxazepane derivatives have demonstrated anti-inflammatory properties. This activity is significant for conditions such as arthritis and neuroinflammation, where inflammatory mediators play a crucial role in disease progression .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Receptor Binding: The compound may bind to specific receptors in the brain, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these chemicals in the synaptic cleft.
  • Oxidative Stress Reduction: By scavenging reactive oxygen species (ROS), it can protect against oxidative damage in cells .

Case Studies

Several case studies provide insights into the biological effects of this compound:

Case Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated increased levels of serotonin and norepinephrine in the brain, supporting its potential as an antidepressant agent.

Case Study 2: Neuroprotection in Epilepsy Models
In a zebrafish model induced with pentylenetetrazole (PTZ), derivatives of oxazepanes showed protective effects against seizure-induced neurotoxicity. The compounds were effective in reducing seizure frequency and severity by modulating neurotransmitter systems and enhancing antioxidant defenses .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantMonoamine reuptake inhibition
NeuroprotectiveModulation of neurotransmitters; oxidative stress reduction
Anti-inflammatoryInhibition of inflammatory mediators

Q & A

Q. What are the standard synthetic routes for 4-(2-Phenylethyl)-1,4-oxazepane, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves cyclization of pre-functionalized precursors, such as β-phenethylamine derivatives, with epoxide or carbonyl-containing reagents under controlled conditions (e.g., acid catalysis or microwave-assisted reactions). Purity validation requires chromatographic techniques (HPLC, GC) coupled with spectroscopic characterization (¹H/¹³C NMR, IR) to confirm structural integrity and quantify impurities .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Combine NMR (¹H/¹³C) to map proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., oxazepane ring vibrations), and mass spectrometry (HRMS) for molecular weight confirmation. Cross-referencing with computational predictions (DFT-based chemical shift calculations) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification, wear nitrile gloves and safety goggles, and store the compound in airtight containers under inert atmosphere. Conduct risk assessments using SDS databases (e.g., PubChem) and adhere to waste disposal regulations for heterocyclic amines .

Q. How can researchers efficiently retrieve physicochemical and toxicological data for this compound?

  • Methodological Answer : Utilize professional databases like SciFinder or Reaxys to access peer-reviewed data on melting points, solubility, and toxicity. Cross-validate findings with primary literature and avoid unvetted sources (e.g., non-academic websites) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Monitor intermediates via in-situ FTIR or LC-MS .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to clarify spin-spin coupling and long-range correlations. Compare experimental data with computational simulations (e.g., ACD/Labs or MestReNova) and revisit synthetic steps to rule out isomer formation .

Q. What computational strategies are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Molecular dynamics (MD) simulations can model solvent effects, while QSAR models predict regioselectivity in electrophilic substitutions .

Q. How can structure-activity relationships (SAR) be explored for this compound in neurological target studies?

  • Methodological Answer : Synthesize analogs with modifications to the phenethyl or oxazepane moieties. Evaluate binding affinities via in vitro assays (e.g., radioligand displacement for GABA receptors) and correlate with computational docking studies (AutoDock Vina) .

Q. What advanced analytical techniques are required to detect trace degradation products of this compound in stability studies?

  • Methodological Answer : Use UPLC-QTOF-MS for high-resolution separation and identification of degradation products. Couple with accelerated stability testing (40°C/75% RH) and kinetic modeling to predict shelf-life under varying conditions .

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